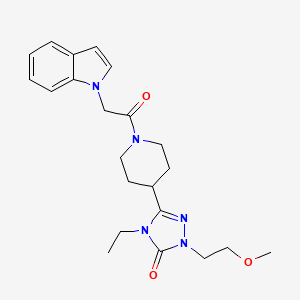
3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C22H29N5O3 and its molecular weight is 411.506. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that combines an indole moiety, a piperidine ring, and a triazole structure. This unique structural arrangement suggests potential pharmacological activities, making it an interesting subject for medicinal chemistry research.
Structural Characteristics
The molecular formula of the compound is C22H23N5O2S with a molecular weight of approximately 421.52 g/mol. The presence of functional groups such as the indole and triazole rings contributes to its biological activity.
| Feature | Description |
|---|---|
| Molecular Formula | C22H23N5O2S |
| Molecular Weight | 421.52 g/mol |
| Key Functional Groups | Indole, Piperidine, Triazole |
Antimicrobial Properties
Research indicates that compounds containing indole and triazole structures exhibit significant antimicrobial activity. For instance, derivatives of indole have been shown to possess antibacterial properties against various pathogens. The triazole ring enhances this activity by potentially interacting with microbial enzymes or disrupting cell wall synthesis.
Anticancer Activity
Indole derivatives are also recognized for their anticancer properties. The compound may inhibit cancer cell proliferation through mechanisms similar to other indole-based anticancer agents. Studies have shown that modifications to the indole structure can lead to enhanced cytotoxic effects against cancer cell lines.
Neuroprotective Effects
The piperidine component of the compound has been associated with neuroprotective effects in various studies. Compounds with piperidine rings have been explored for their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
- Indole-Based Compounds : A study demonstrated that indole derivatives could inhibit the replication of neurotropic alphaviruses, showing promise as antiviral agents .
- Piperidine Derivatives : Research on piperidine derivatives revealed their potential as α-glucosidase inhibitors, suggesting metabolic benefits .
- Triazole Compounds : Triazole-containing compounds have been reported to exhibit antifungal and anticancer activities due to their ability to interact with specific biological targets .
The synthesis of this compound typically involves multi-step reactions that form the indole moiety, acetylate it, and subsequently introduce the piperidine and triazole components through reductive amination and cyclization processes. The mechanism of action likely involves binding to specific receptors or enzymes, modulating biological pathways relevant to disease processes.
Eigenschaften
IUPAC Name |
4-ethyl-5-[1-(2-indol-1-ylacetyl)piperidin-4-yl]-2-(2-methoxyethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-3-26-21(23-27(22(26)29)14-15-30-2)18-9-11-24(12-10-18)20(28)16-25-13-8-17-6-4-5-7-19(17)25/h4-8,13,18H,3,9-12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWFLJGXIPZZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














